N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide
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Overview
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C14H21N3O and its molecular weight is 247.342. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of similar compounds, illustrating the methodology for obtaining pyrazole derivatives with potential biological activities. For instance, studies on the synthesis and analytical characterization of pyrazole-containing synthetic cannabinoids, like 3,5-AB-CHMFUPPYCA, highlight the importance of accurate identification of these compounds for pharmacological study and forensic analysis (McLaughlin et al., 2016). Such research is critical for developing targeted synthetic pathways and understanding the structural basis of their activities.
Metabolic and Pharmacokinetic Studies
Investigations into the metabolism of synthetic cannabinoids provide insights into their pharmacokinetic profiles, which are essential for determining their therapeutic potential and safety. Franz et al. (2017) detailed the in vitro metabolism of synthetic cannabinoids, shedding light on their metabolic pathways and the formation of metabolites, which could serve as markers for drug use in clinical diagnostics (Franz et al., 2017).
Biological Activities and Therapeutic Potential
The exploration of biological activities, such as the inhibition of cyclooxygenase-2 (COX-2), is pivotal for the development of new therapeutic agents. Penning et al. (1997) highlighted the discovery of celecoxib, a COX-2 inhibitor, which stemmed from extensive structure-activity relationship (SAR) studies of pyrazole derivatives, demonstrating the potential of such compounds in treating inflammation and pain (Penning et al., 1997).
Antagonistic Activities
Pyrazole derivatives have been studied for their antagonistic activities against cannabinoid receptors, offering insights into their potential therapeutic applications in modulating cannabinoid signaling pathways. Lan et al. (1999) discussed the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, providing a foundation for developing drugs to counteract the psychoactive effects of cannabinoids (Lan et al., 1999).
Mechanism of Action
Target of Action
The primary target of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is likely that the compound binds to the active site of cdk2, inhibiting its activity and thus interfering with cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell division and proliferation
Result of Action
The inhibition of CDK2 by this compound results in the arrest of cell division and proliferation . This can lead to the death of rapidly dividing cells, such as cancer cells.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17-13(10-6-7-10)8-12(16-17)9-15-14(18)11-4-2-3-5-11/h8,10-11H,2-7,9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGJWZAHHXTTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2CCCC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.